molecular formula C11H9N3O4 B2943772 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 890961-23-6

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid

Cat. No.: B2943772
CAS No.: 890961-23-6
M. Wt: 247.21
InChI Key: WKVNXKKXYJYPCW-UHFFFAOYSA-N
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Description

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is a complex organic compound with a unique structure that includes a pyridine ring, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid typically involves multiple steps, starting with the preparation of the oxazole ring and the pyridine ring separately. These rings are then coupled together through a series of reactions that may include amination, esterification, and cyclization. Common reagents used in these reactions include copper(II) chloride or bromide in isopropyl alcohol as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide (NBS) . The conditions for these reactions can vary, but they often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and pain signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 1-benzo[1,3]dioxol-5-yl derivatives
  • Indole derivatives

Uniqueness

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-6-5-8(14-18-6)13-10(15)7-3-2-4-12-9(7)11(16)17/h2-5H,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVNXKKXYJYPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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